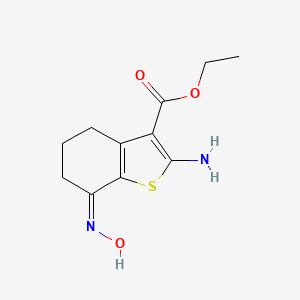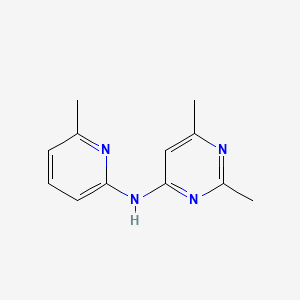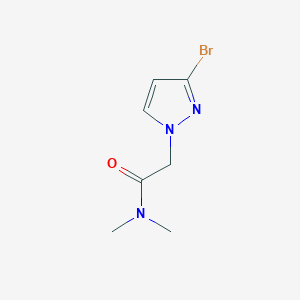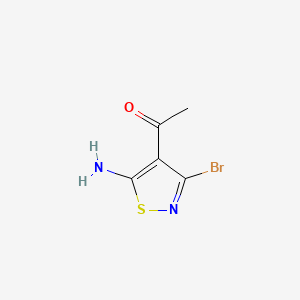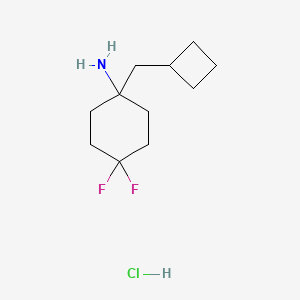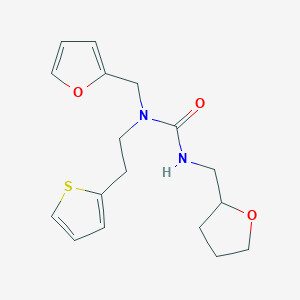![molecular formula C10H17NO3 B2998097 N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide CAS No. 2185980-41-8](/img/structure/B2998097.png)
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide, also known as MPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mécanisme D'action
The mechanism of action of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide involves its ability to inhibit LSD1, which is responsible for the removal of methyl groups from histone proteins, leading to changes in gene expression. By inhibiting LSD1, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide can prevent the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastatic process. Furthermore, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide is its potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. However, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has some limitations for lab experiments, including its low solubility in water, which can make it challenging to work with in certain assays.
Orientations Futures
There are several future directions for the research on N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide. One potential area of focus is the development of novel derivatives of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide and its potential use in combination with other cancer therapies. Finally, the potential use of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide in other fields, such as chemical biology and materials science, should also be explored.
In conclusion, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Its potent antiproliferative activity against cancer cells and ability to inhibit LSD1 make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide and its potential use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide involves the reaction of 2-bromo-2-propen-1-one with 4-(methoxymethyl)oxane-4-amine in the presence of a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide.
Applications De Recherche Scientifique
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been found to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the development of cancer.
Propriétés
IUPAC Name |
N-[4-(methoxymethyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-9(12)11-10(8-13-2)4-6-14-7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMVGGIICNQBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2998015.png)
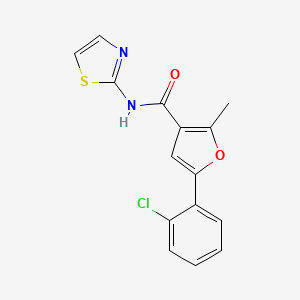
![2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2998019.png)
![N-(2-(diethylamino)ethyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2998021.png)
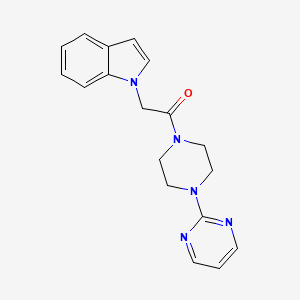
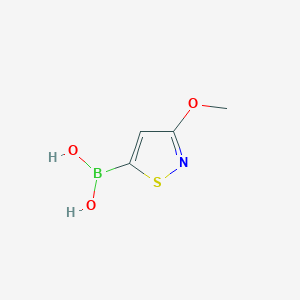
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2998026.png)
